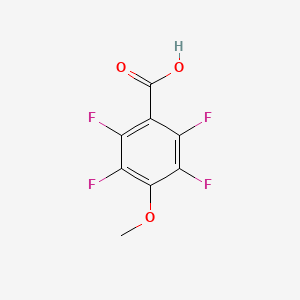

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

CAS No.: 3153-01-3

Cat. No.: VC1977993

Molecular Formula: C8H4F4O3

Molecular Weight: 224.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3153-01-3 |

|---|---|

| Molecular Formula | C8H4F4O3 |

| Molecular Weight | 224.11 g/mol |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) |

| Standard InChI Key | MWSDDXXQRTVVDO-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F |

| Canonical SMILES | COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F |

Introduction

Chemical Structure and Properties

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is characterized by its molecular formula C₈H₄F₄O₃, containing a benzene ring substituted with four fluorine atoms at positions 2, 3, 5, and 6, a methoxy group at position 4, and a carboxylic acid group. The presence of four electron-withdrawing fluorine atoms significantly alters the electronic distribution within the molecule compared to non-fluorinated benzoic acid derivatives. These fluorine substituents create a more electron-deficient aromatic ring, which influences the acidity of the carboxylic acid group and the reactivity of the entire molecule. The methoxy group at position 4 provides a point of difference from other tetrafluorobenzoic acid derivatives, contributing to the compound's unique chemical behavior and applications.

The physical properties of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid include a molecular weight of 224.11 g/mol and a melting point range of 123-125°C . The compound appears as a crystalline solid under standard conditions. In terms of molecular characteristics relevant to its biological behavior, it has a calculated LogP value of 2.04, indicating moderate lipophilicity that allows for membrane permeability while maintaining some water solubility . The molecule contains 15 heavy atoms, 2 rotatable bonds, and 1 aromatic ring, with a carbon bond saturation (Fsp3) value of 0.125 . These structural features contribute to the compound's relatively rigid conformation, which may be significant for its interaction with biological targets.

The compound's topological properties include a polar surface area of 47 Ų, which is an important descriptor for predicting membrane permeability . Additionally, it contains 3 hydrogen bond acceptors and 1 hydrogen bond donor, features that are crucial for intermolecular interactions in biological systems . The unique arrangement of fluorine atoms around the aromatic ring creates a distinctive electronic environment that affects how the molecule interacts with proteins and other biological molecules. This electronic distribution likely contributes to its effectiveness in proteomics applications, where specific molecular recognition is essential.

For identification purposes, 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid can be represented by several different notations that uniquely define its structure. Its International Chemical Identifier (InChI) is InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14), while its InChIKey is MWSDDXXQRTVVDO-UHFFFAOYSA-N . In SMILES notation, the compound is represented as COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F . These standardized notations are essential for database searches and computer-aided molecular design applications involving this compound.

Applications

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid finds significant application in the field of proteomics as a cleavage agent for the specific modification of proteins. This property allows researchers to study protein structure and function by selectively cleaving proteins at specific sites containing methionine residues. The compound's ability to selectively cleave at methionine residues while leaving other amino acids intact makes it a valuable tool for protein analysis and characterization. This selective cleavage can help in determining protein sequences, studying protein domains, and investigating protein-protein interactions, all of which are crucial aspects of modern proteomics research.

In organic synthesis, 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid serves as a valuable building block for the creation of more complex fluorinated compounds. The fluorinated structure enhances metabolic stability and bioactivity, making derivatives of this compound potentially useful in pharmaceutical development. The unique electronic properties imparted by the four fluorine atoms on the aromatic ring can be leveraged to create compounds with specific binding affinities or reactivity profiles. This makes the compound an attractive starting point for medicinal chemists looking to develop novel therapeutic agents with improved pharmacokinetic properties.

The compound's potential in pharmaceutical applications stems from its fluorinated structure, which can enhance drug-like properties in several ways. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, alter lipophilicity, and enhance binding interactions with biological targets. The fluorine atoms in 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid can participate in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, all of which can contribute to stronger and more selective binding to target proteins. Additionally, the fluorine atoms can block metabolically vulnerable sites on the molecule, potentially extending the half-life of derivative compounds in biological systems.

Research into the applications of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid and structurally related compounds continues to expand as scientists explore their potential in various fields. Beyond proteomics and drug development, these compounds may find uses in materials science, where fluorinated aromatic systems can contribute to materials with unique properties such as increased thermal stability, chemical resistance, and surface properties. The ongoing investigation of such applications highlights the versatility of this fluorinated benzoic acid derivative and suggests that its utility may extend well beyond its current known applications.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid belongs to a family of structurally related tetrafluorinated benzoic acid derivatives that differ primarily in the substituent at position 4 of the benzene ring. One closely related analogue is 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (CAS: 652-34-6), which features a hydroxyl group instead of a methoxy group at position 4 . This compound has a molecular weight of 210.08 g/mol and a melting point of 151-153°C, which is higher than that of the methoxy derivative (123-125°C) . The hydroxyl group in this compound makes it more acidic than the methoxy analogue, with an observed pKa of 5.3 compared to the non-fluorinated 4-hydroxybenzoic acid (pKa of 9.3) . This increased acidity is due to the electron-withdrawing effect of the fluorine atoms, which stabilize the negative charge of the deprotonated hydroxyl group.

Another related compound is 2,3,5,6-Tetrafluoro-4-methylbenzoic acid (CAS: 652-32-4), also known as 2,3,5,6-Tetrafluoro-p-toluic acid, which has a methyl group instead of a methoxy group at position 4 . This compound has a molecular weight of 208.11 g/mol and a higher melting point of 173-175°C . The replacement of the methoxy oxygen with a methyl carbon reduces the compound's ability to act as a hydrogen bond acceptor and alters its electronic properties. The methyl group is a weak electron-donating group, in contrast to the methoxy group which can be either electron-donating or electron-withdrawing depending on its orientation relative to the aromatic π-system.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent at Position 4 |

|---|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | 3153-01-3 | C₈H₄F₄O₃ | 224.11 | 123-125 | Methoxy (-OCH₃) |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | 652-34-6 | C₇H₂F₄O₃ | 210.08 | 151-153 | Hydroxyl (-OH) |

| 2,3,5,6-Tetrafluoro-4-methylbenzoic acid | 652-32-4 | C₈H₄F₄O₂ | 208.11 | 173-175 | Methyl (-CH₃) |

| 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | 5211-44-9 | C₇H₂F₄O₂S | 226.14 | 153 | Mercapto (-SH) |

A third related compound is 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (CAS: 5211-44-9), which contains a mercapto (thiol) group at position 4 . This compound has a molecular weight of 226.14 g/mol and a melting point of approximately 153°C . The mercapto group introduces unique chemical properties, as thiols can readily form disulfide bonds and participate in various redox reactions. This reactivity can be advantageous for certain applications, particularly in the development of covalent inhibitors or cross-linking agents.

The differences in substituents at position 4 among these tetrafluorinated benzoic acid derivatives result in distinct chemical reactivity, physical properties, and biological activities. The methoxy group in 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid provides unique properties that distinguish it from its analogues, including altered hydrogen bonding capabilities, lipophilicity, and electronic distribution. These differences can be exploited in various applications, with each compound potentially offering advantages for specific use cases. Understanding the structure-property relationships within this family of compounds is valuable for rational design of new derivatives with tailored properties for particular applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume